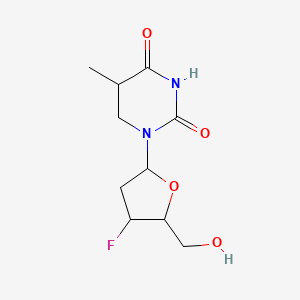
3,-Deoxy-3,-fluoro Thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,-Deoxy-3,-fluoro Thymidine, also known as 3′-deoxy-3′-fluorothymidine, is a fluorinated thymidine analog. It has gained significant attention in the field of molecular imaging, particularly in positron emission tomography (PET) for evaluating cell proliferation. This compound is a promising biomarker for various types of cancer due to its ability to reflect cellular proliferation activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,-Deoxy-3,-fluoro Thymidine can be synthesized using a multistep process. One common method involves the use of 3-N-Boc-1-[5-O-(4,4′-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-d-lyxofuranosyl] thymine as a precursor. The synthesis begins with the activation of 18F-fluoride ion, followed by a nucleophilic substitution reaction. The reaction is typically carried out in a mixture of thexyl alcohol and dimethyl sulfoxide. The final step involves deprotection and purification using solid-phase extraction .
Industrial Production Methods
Industrial production of this compound involves automated synthesis modules. The process includes the use of 3-N-Boc-5′-O-dimetoxytrityl-3′-O-nosyl-thymidine as the precursor. The labeling reaction is performed at high temperatures (100-130°C) in the presence of a phase transfer catalyst. The final product is purified using a combination of cartridges based on the solid-phase extraction method .
Chemical Reactions Analysis
Types of Reactions
3,-Deoxy-3,-fluoro Thymidine undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. The nucleophilic substitution reaction involves the replacement of a leaving group with a nucleophile, such as 18F-fluoride ion. Hydrolysis reactions are used to remove protecting groups from the precursor molecule .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include 18F-fluoride ion, thexyl alcohol, dimethyl sulfoxide, and hydrochloric acid. The reactions are typically carried out under anhydrous conditions at elevated temperatures (85-130°C) .
Major Products Formed
The major product formed from these reactions is this compound itself. Byproducts may include unreacted fluorine-18, thymine, thymidine, chlorothymidine, and other related compounds .
Scientific Research Applications
3,-Deoxy-3,-fluoro Thymidine has a wide range of scientific research applications:
Oncology: It is used as a PET tracer for imaging cell proliferation in various cancers, including lung, brain, and breast cancers
Neurology: It is employed in the evaluation of gliomas and other brain tumors.
Pharmacokinetics: It helps in studying the pharmacokinetics of anticancer drugs and assessing early response to targeted therapies.
Preclinical Studies: It is used in preclinical studies to evaluate tumor proliferation and response to therapies.
Mechanism of Action
3,-Deoxy-3,-fluoro Thymidine exerts its effects by mimicking thymidine, an essential building block of DNA. It is taken up by proliferating cells through nucleoside transporters and phosphorylated by thymidine kinase 1 (TK1). This phosphorylation traps the compound inside the cells, allowing it to serve as a marker for cell proliferation. The uptake of this compound is primarily determined by TK1 activity and the balance between salvage and de novo DNA synthesis pathways .
Comparison with Similar Compounds
3,-Deoxy-3,-fluoro Thymidine is often compared with other thymidine analogs, such as:
5-Fluorouracil: An antineoplastic agent used in cancer treatment but undergoes rapid catabolism.
5-Iododeoxyuridine and 5-Bromodeoxyuridine: Halogenated thymidine analogs used in imaging but limited by rapid catabolism.
11C-Thymidine: A native pyrimidine base used in DNA synthesis but limited by its short half-life and rapid biodegradation.
The uniqueness of this compound lies in its stability to thymidine phosphorylase, making it a more reliable tracer for imaging cell proliferation .
Properties
Molecular Formula |
C10H15FN2O4 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16) |
InChI Key |
ZVFFTPOLGXQZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


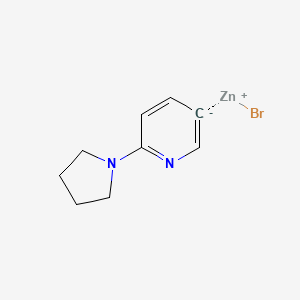
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
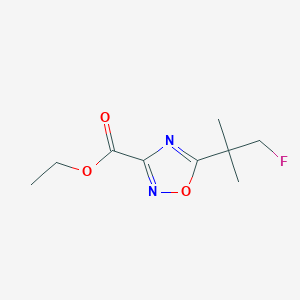
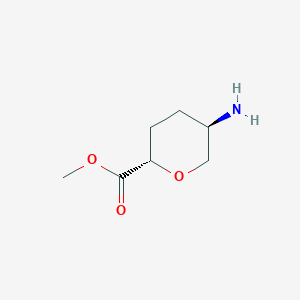
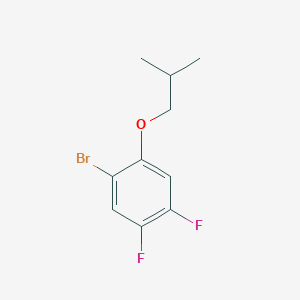
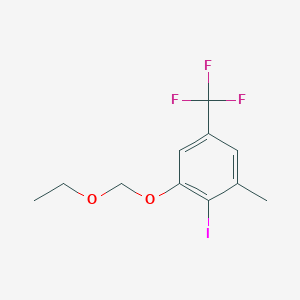
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
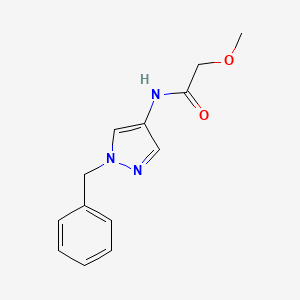
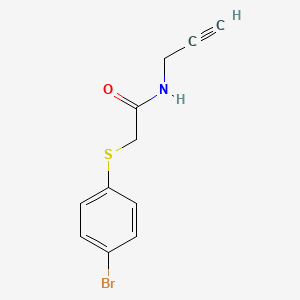
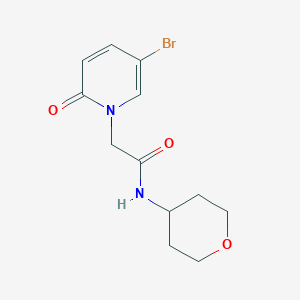

![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
